

In Vitro Antiviral Spectrum of GS-443902 Trisodium: A Technical Guide

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Compound of Interest

Compound Name: GS-443902 trisodium

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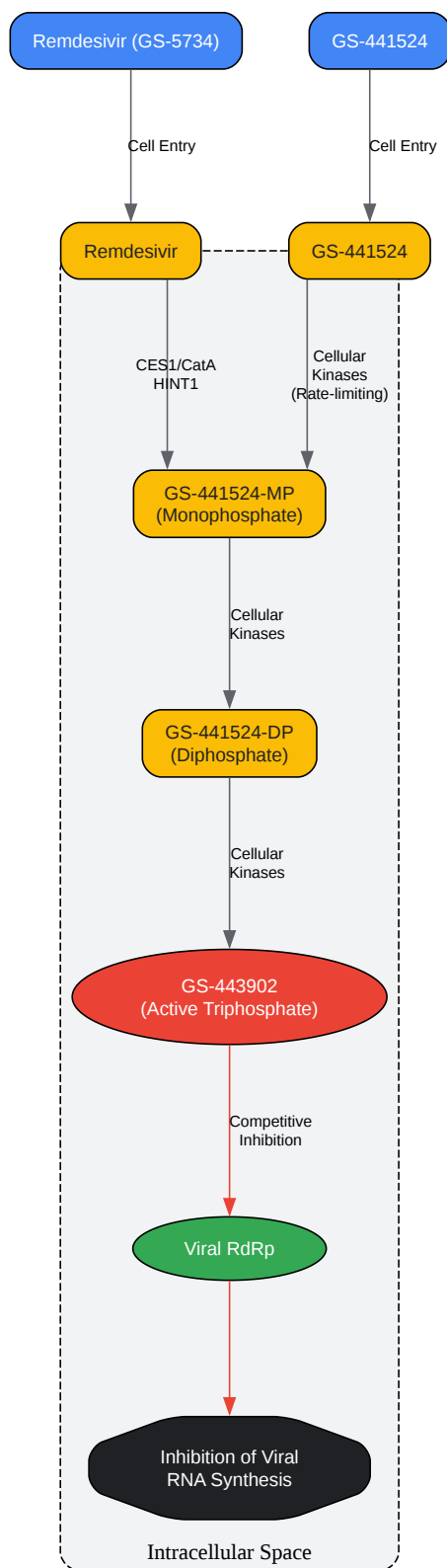
Executive Summary

GS-443902 is the pharmacologically active triphosphate metabolite of the antiviral prodrugs remdesivir (GS-5734) and its parent nucleoside GS-441524. As a C-adenosine nucleoside triphosphate analog, GS-443902 functions as a potent and broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of numerous RNA viruses. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of GS-443902, primarily evaluated through the activity of its precursor, GS-441524, due to the cell-impermeable nature of the triphosphate form. This document details its mechanism of action, summarizes its antiviral activity against a range of viruses in various cell lines, outlines key experimental protocols, and presents its cytotoxicity profile.

Mechanism of Action

GS-443902 exerts its antiviral effect by acting as a competitive inhibitor of adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the viral RdRp.[1][2] Once incorporated, it leads to delayed chain termination, thereby halting viral RNA synthesis.[3] [4] The intracellular formation of GS-443902 is the rate-limiting step for the antiviral activity of its parent nucleosides.[1] Remdesivir, a phosphoramidate prodrug, was designed to enhance the intracellular delivery and subsequent conversion to the active triphosphate form.[1][2]

Signaling Pathway: Intracellular Activation of Remdesivir and GS-441524



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Caption: Intracellular metabolic activation of remdesivir and GS-441524 to the active form, GS-443902.

Quantitative Data: In Vitro Antiviral Activity

The antiviral spectrum of GS-443902 is inferred from studies using its parent nucleoside, GS-441524, and the prodrug remdesivir. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral effect.

Biochemical Inhibitory Activity

GS-443902 directly inhibits the RNA-dependent RNA polymerase of several viruses in biochemical assays.

Target Enzyme	Virus	IC50 (μM)
RdRp	Respiratory Syncytial Virus (RSV)	1.1[3][4][5][6][7]
RdRp	Hepatitis C Virus (HCV)	5[3][4][5][6][7]

Cell-Based Antiviral Activity of GS-441524 and Remdesivir

The following table summarizes the in vitro antiviral activity of GS-441524 and remdesivir against various RNA viruses in different cell lines.

Virus Family	Virus	Cell Line	Compound	EC50 (μM)
Coronaviridae	SARS-CoV-2	Vero E6	GS-441524	1.86[1][8]
Vero E6	Remdesivir	7.43[1][8]		
SARS-CoV	HAE	GS-441524	0.18[9]	
MERS-CoV	HAE	GS-441524	0.86[10]	
Feline Infectious Peritonitis Virus (FIPV)	CRFK	GS-441524	0.78[9][10]	

Note: EC50 values can vary depending on the cell line, viral strain, and experimental conditions.[11][12]

Cytotoxicity and Selectivity Index

An ideal antiviral agent should exhibit high potency against the virus with minimal toxicity to host cells. This is often expressed as the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the EC50.

Compound	Cell Line	CC50 (μM)	Selectivity Index (SI = CC50/EC50) vs. SARS-CoV-2 in Vero E6
GS-441524	Multiple Human Cell Lines	>100[13]	>53.8
Remdesivir	Multiple Human Cell Lines	1.7 to >20[13]	>0.23 to >2.7

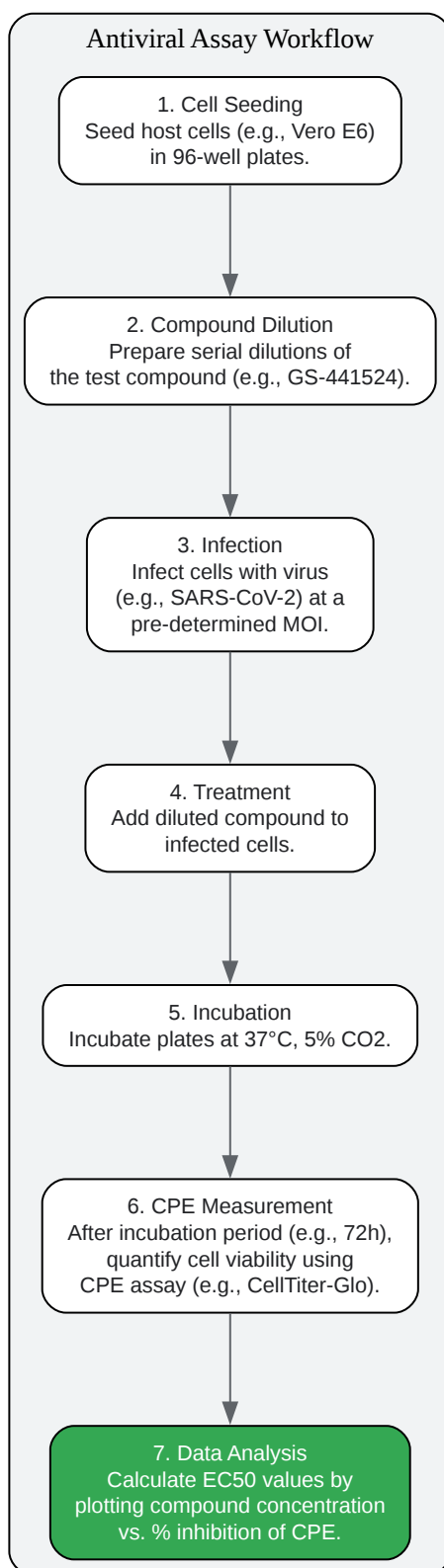
Note: GS-441524 generally shows lower cytotoxicity compared to remdesivir.[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro antiviral data.

Antiviral Activity Assay (Cytopathic Effect Inhibition)

This protocol describes a common method to determine the EC50 of an antiviral compound by measuring the inhibition of virus-induced cytopathic effect (CPE).



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Caption: Workflow for a typical cytopathic effect (CPE) inhibition assay.

Detailed Steps:

- **Cell Culture:** Host cells (e.g., Vero E6) are cultured in appropriate media and seeded into 96-well microplates at a density that ensures a confluent monolayer during the assay.
- **Compound Preparation:** A stock solution of the test compound (e.g., GS-441524) is serially diluted to obtain a range of concentrations.
- **Viral Infection:** The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).
- **Treatment:** Immediately after infection, the diluted compounds are added to the respective wells. Control wells include virus-only (no compound) and cell-only (no virus, no compound).
- **Incubation:** Plates are incubated for a defined period (e.g., 72 hours) under controlled conditions (37°C, 5% CO₂).[\[3\]](#)[\[4\]](#)[\[6\]](#)
- **Quantification of Viral CPE:** Cell viability is assessed using methods such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- **Data Analysis:** The percentage of CPE inhibition is calculated for each compound concentration. The EC₅₀ value is determined by fitting the dose-response curve using a non-linear regression model.

Cytotoxicity Assay

This protocol is used to determine the concentration of a compound that is toxic to host cells (CC₅₀).

Detailed Steps:

- **Cell Seeding:** Host cells are seeded in 96-well plates as described for the antiviral assay.
- **Compound Addition:** Serial dilutions of the test compound are added to the uninfected cells.
- **Incubation:** The plates are incubated for the same duration as the antiviral assay to ensure comparable conditions.

- Cell Viability Assessment: Cell viability is measured using a suitable assay (e.g., LDH cytotoxicity assay or CellTiter-Glo®).[1]
- Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Conclusion

GS-443902 is a potent inhibitor of viral RdRp, and its precursor, GS-441524, demonstrates a broad-spectrum antiviral activity against a variety of RNA viruses in vitro, particularly members of the Coronaviridae family. The favorable selectivity index of GS-441524 underscores its potential as a selective antiviral agent. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field of antiviral drug discovery and development, facilitating further investigation into the therapeutic potential of this class of nucleoside analogs.

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